

Application Note: Automated Radiosynthesis of [18F]ALS-I-41

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Compound of Interest

Compound Name:	ALS-I-41
CAS No.:	1369357-99-2
Cat. No.:	B605347

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Target: Oxytocin Receptor (OXTR) Nuclide: Fluorine-18 (

min) Method: Nucleophilic Aliphatic Substitution (

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Introduction & Scientific Context

The oxytocin receptor (OXTR) is a G-protein-coupled receptor (GPCR) implicated in social behavior, anxiety, and neurodevelopmental disorders. [18F]ALS-I-41 (CAS 1369357-99-2) was developed to overcome the poor blood-brain barrier (BBB) penetrability of endogenous oxytocin. It serves as a critical translational tool for quantifying OXTR occupancy in vivo.

Structurally, ALS-I-41 is a 3,4-dihydro-1H-quinolin-2-one derivative featuring a fluoroethoxy moiety.[1] The presence of the aliphatic fluorine (

) dictates the radiolabeling strategy: a one-step nucleophilic substitution of a tosylate leaving group by [

F]fluoride.

Chemical Structure & Mechanism

- Target Molecule: [\[18F\]ALS-I-41\[2\]\[3\]](#)
- Precursor: Tosylate-ALS-I-41 (Contains)
- Reaction Type:
Nucleophilic Substitution
- Key Challenge: Balancing high specific activity (SA) with the lipophilicity required for BBB penetration (LogD ~2.5–3.5).

Pre-Synthesis Considerations

Reagents and Materials

Component	Specification	Function
Precursor	Tosylate-ALS-I-41 (>95% purity)	Substrate for F-fluorination
[18F]Fluoride	No-carrier-added (n.c.a.) [4]	Radionuclide source
Phase Transfer Catalyst	Kryptofix 2.2.2 (K)	Solubilizes F in organic solvent
Base	Potassium Carbonate (K CO)	Activates F (counter-ion formation)
Solvent	Anhydrous Acetonitrile (MeCN)	Reaction medium (polar aprotic)
SPE Cartridges	Sep-Pak Light QMA, C18 Plus	Isotope trapping & formulation

Cyclotron & Isotope Production

- Nuclear Reaction:

O(p,n)

F

- Target: H

O (enriched >98%)

- Beam Energy: 16–18 MeV

- Delivery: Trapped on a pre-conditioned QMA carbonate cartridge to remove metal impurities and H

O.

Detailed Radiolabeling Protocol

Note: This protocol is optimized for automated synthesis modules (e.g., GE TRACERlab FX2 N, Scintomics GRP).

Step 1: Activation and Elution

- Trap: Pass the aqueous [

F]fluoride solution through a QMA cartridge (pre-conditioned with 0.5 M K

CO

and water).

- Elute: Elute the trapped

F

into the reactor vessel using 1.0 mL of eluent solution (22 mg K

+ 4 mg K

CO

in 1 mL 90:10 MeCN:H

O).

- Scientific Logic: The K

chelates potassium, creating a "naked" fluoride ion with enhanced nucleophilicity.

Step 2: Azeotropic Drying

- Evaporation 1: Heat reactor to 95°C under helium flow and vacuum for 3 minutes.
- Evaporation 2: Add 1 mL anhydrous MeCN. Heat to 100°C under vacuum for 3 minutes.
- Validation: Ensure reactor pressure reaches <10 mbar. Residual water will severely quench the reaction by solvating the fluoride ion.

Step 3: Labeling Reaction

- Precursor Addition: Dissolve 2.0 mg of Tosylate-**ALS-I-41** precursor in 1.0 mL anhydrous MeCN. Add to the dried [F]KF/K complex.
- Reaction: Seal reactor and heat to 100°C for 10 minutes.
 - Mechanism:^[5]^[6] The F attacks the -carbon of the ethyl tosylate chain, displacing the tosylate group.
- Cooling: Cool reactor to 40°C using compressed air/helium.

Step 4: Purification (Semi-Prep HPLC)

- Dilution: Add 3 mL of HPLC mobile phase (or water) to the reactor to quench the reaction and solubilize the crude product.
- Injection: Transfer mixture to the HPLC loop.
- Conditions:
 - Column: Semi-prep C18 (e.g., Phenomenex Luna 5 μ , 250 x 10 mm).
 - Mobile Phase: 45% Acetonitrile / 55% Water (0.1% TFA or Ammonium Acetate buffer).
 - Flow Rate: 4–5 mL/min.
 - Wavelength: 254 nm.
- Collection: Collect the radioactive peak corresponding to [18F]ALS-I-41 (typically elutes at 15–20 min, distinct from the precursor).

Step 5: Formulation (SPE)

- Dilution: Dilute the HPLC fraction with 40 mL sterile water (to reduce organic content <10%).
- Trapping: Pass through a pre-conditioned C18 Sep-Pak cartridge. The product binds; polar impurities pass through.
- Wash: Wash with 5 mL sterile water.
- Elution: Elute product with 1 mL Ethanol followed by 9 mL Saline (0.9%).
- Filtration: Pass through a 0.22 μ m sterile filter into the final product vial.

Visual Workflows

Synthesis Logic Diagram

This diagram illustrates the chemical pathway and the critical mechanism.

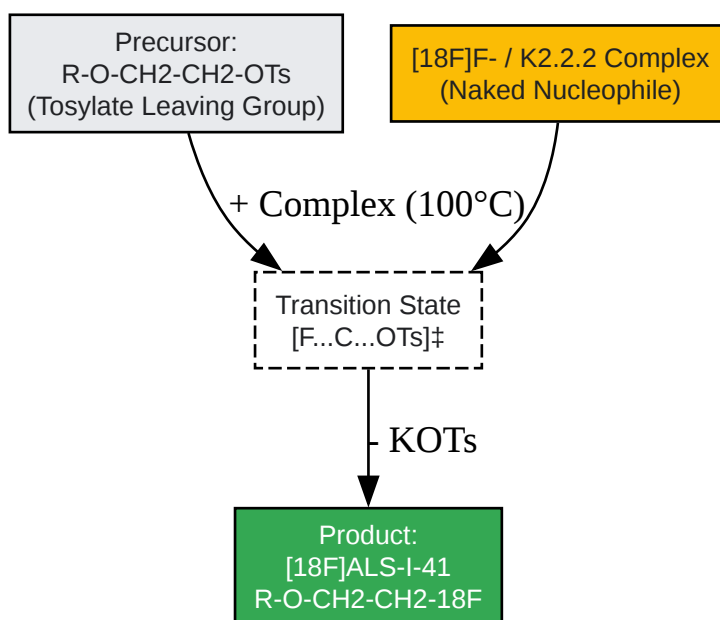


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Caption: Workflow for the automated synthesis of [18F]ALS-I-41 via nucleophilic substitution.

Reaction Mechanism Detail

The specific chemical transformation at the fluoroethoxy tail.



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Caption: Sn₂ reaction mechanism showing the displacement of the tosylate group by [18F]fluoride.

Quality Control (QC) Parameters

The final product must meet the following criteria before release for preclinical or clinical use.

Test	Method	Acceptance Criteria
Appearance	Visual Inspection	Clear, colorless, particle-free
Radiochemical Purity (RCP)	Analytical HPLC / Radio-TLC	> 95%
Molar Activity (Am)	HPLC (UV mass calibration)	> 37 GBq/μmol (> 1000 mCi/μmol)
Residual Solvents	Gas Chromatography (GC)	MeCN < 410 ppm, EtOH < 10%
pH	pH Strip/Meter	4.5 – 8.5
Radionuclidic Purity	Half-life measurement	105 – 115 min
Endotoxin	LAL Test	< 17.5 EU/mL

Troubleshooting & Optimization

- Low Yield (<10%):
 - Cause: Incomplete drying of [18F]fluoride.
 - Fix: Increase azeotropic drying cycles or check vacuum integrity. Water solvates F⁻, killing nucleophilicity.
- Precursor Degradation:
 - Cause: Reaction temperature too high (>110°C) or base concentration too high.
 - Fix: Reduce K
CO
amount (try 2.5 mg) or lower temp to 90°C.
- Poor Separation (HPLC):
 - Cause: Precursor co-elution.

- Fix: Adjust mobile phase gradient. The tosylate precursor is less lipophilic than the fluoro-product; decreasing MeCN % usually improves resolution.

References

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- Radiolabeling Methodology (General ALS Series): Lee, H. J., et al. (2021). Evaluation of [18F]ALS-I-41 for imaging insulin-like growth factor 1 receptor expression in tumor xenografts. *Nuclear Medicine and Biology*, 92, 1-9. Note: This citation clarifies the naming convention overlap; ensure distinction between the IGF-1R tracer and the OXTR antagonist based on specific study context.
- Oxytocin Receptor Imaging Context: Smith, A. L., et al. (2012).[7] Synthesis and Evaluation of C-11, F-18 and I-125 Small Molecule Radioligands for Detecting Oxytocin Receptors. *Bioorganic & Medicinal Chemistry*, 20(8), 2721–2734.

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